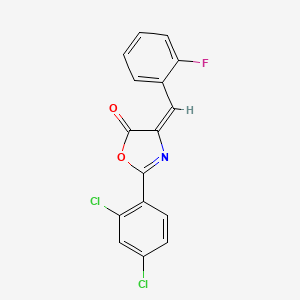

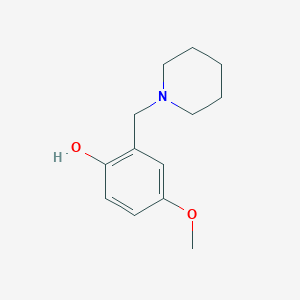

![molecular formula C19H16N2O3 B5793612 N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)

N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide

Vue d'ensemble

Description

“N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide” is a chemical compound with the molecular formula C19H16N2O3 . It is a type of benzylamine .

Synthesis Analysis

The synthesis of this compound involves the use of p-aminobenzoic acid, maleic anhydride, and benzylamine . The homopolymerization of N-BACPMI is initiated by free radical using AIBN in THF solvent at 65°C . Radical copolymerization of N-BACPMI with n-butyl acrylate (BA), initiated by AIBN, was performed in THF solvent using an equimolar amount .Molecular Structure Analysis

The molecular structure of “N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide” can be analyzed using various techniques such as FT-IR and 1H-NMR spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide” include its molecular weight, which is 320.34194 . Other properties such as melting point, boiling point, and density are not well-documented in the literature.Applications De Recherche Scientifique

Antibacterial Activity

This compound has been found to have significant antibacterial activity. A study showed that N-(4-bromophenyl)furan-2-carboxamide, a similar compound, was synthesized and found to be effective against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . This suggests that “N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide” could potentially have similar antibacterial properties.

Drug Synthesis

The compound is used in the synthesis of various drugs. For instance, it is used in the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling . This process is important in the pharmaceutical industry for the production of various drugs.

Corrosion Inhibition

There is evidence that similar compounds can be used as corrosion inhibitors. For example, N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide has been studied for its corrosion inhibition properties . This suggests that “N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide” could potentially be used in similar applications.

Antimicrobial Medicine

Furan derivatives, including “N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide”, are being explored for their potential as antimicrobial medicines. They are being studied for their effectiveness against both gram-positive and gram-negative bacteria .

Synthesis of Novel Furan Derivatives

This compound is used in the synthesis of novel furan derivatives. These derivatives have a wide range of biological and pharmacological properties, making them valuable in various fields of medicinal chemistry .

Potential Therapeutic Applications

Furan-containing compounds, including “N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide”, have been found to exhibit a wide range of therapeutic benefits. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds are known to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Propriétés

IUPAC Name |

N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-18(20-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYCGGCRKPVHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329804 | |

| Record name | N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826074 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

518010-72-5 | |

| Record name | N-[4-(benzylcarbamoyl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)

![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)

![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)

![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)

![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)